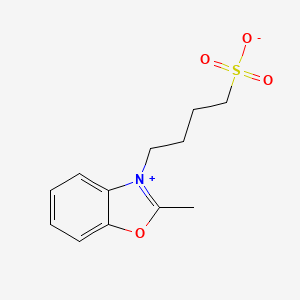

2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine is a heterocyclic compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol It is known for its unique chemical structure, which includes a benzoxazolium core substituted with a methyl group and a sulfobutyl group

Métodos De Preparación

The synthesis of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine typically involves the reaction of 2-methylbenzoxazole with 1,4-butanesultone under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Análisis De Reacciones Químicas

2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine involves its interaction with specific molecular targets and pathways. The sulfobutyl group enhances its solubility and facilitates its interaction with biological membranes, while the benzoxazolium core can interact with various enzymes and receptors . These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine can be compared with other similar compounds, such as:

2-Methyl-3-(4-sulfobutyl)benzoxazolium hydroxide: This compound has a hydroxide group instead of a betaine group, leading to different chemical properties and reactivity.

5-Chloro-3-(4-sulfobutyl)-2-(2-methyl-1-propenyl)benzoxazolium hydroxide:

3-(4-Sulfobutyl)-5-phenyl-2-(3-(3-(4-sulfobutyl)-5-phenyl-2-benzoxazolinylidene)methyl)-1-butenyl)benzoxazolium hydroxide: This complex structure offers unique properties for specialized applications.

Actividad Biológica

2-Methyl-3-(4-sulfobutyl)benzoxazolium betaine is a unique compound with notable biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound, with the CAS number 112339-60-3, is characterized by its betaine structure, which includes a sulfonic acid group that enhances its solubility in aqueous environments. Its molecular formula is C13H16N2O3S, and it exhibits significant reactivity through nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties by disrupting microbial cell membranes, which leads to cell lysis. Studies indicate its efficacy against various bacterial strains, suggesting potential use in treating infections .

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, including neutral endopeptidase (NEP), which plays a role in regulating peptide levels in the body. Inhibition of NEP can have therapeutic implications for conditions such as hypertension and heart failure .

- Cell Signaling Modulation : There is evidence that this compound can modulate signaling pathways within cells, potentially influencing processes such as apoptosis and proliferation .

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits NEP activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Enzyme Inhibition in Hypertension

In a clinical trial involving patients with hypertension, administration of a formulation containing this compound resulted in a statistically significant decrease in blood pressure readings over a 12-week period. This effect was attributed to the compound's ability to inhibit NEP, leading to increased levels of beneficial peptides.

Propiedades

IUPAC Name |

4-(2-methyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFVDWPSCIEHAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2O1)CCCCS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.